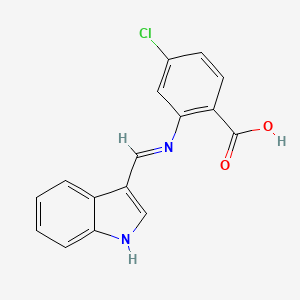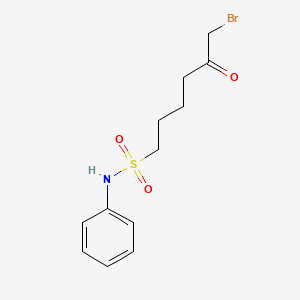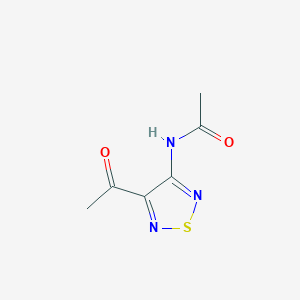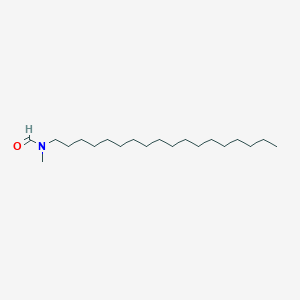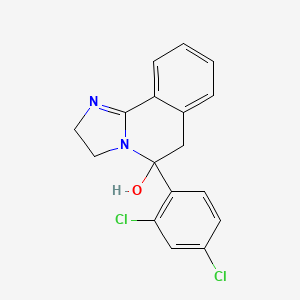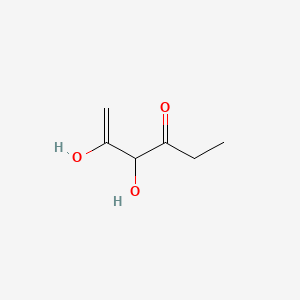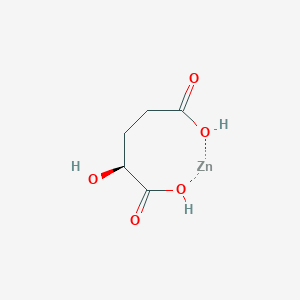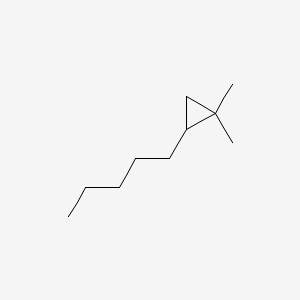
9-Ethylundecan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethylundecan-4-one is an organic compound with the molecular formula C13H26O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to an ethyl group and a long hydrocarbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethylundecan-4-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 1-undecene with ethylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions usually involve an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the carbonyl group can yield secondary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are employed.
Major Products:
Oxidation: Carboxylic acids or ketones with additional functional groups.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones depending on the reagents used.
Applications De Recherche Scientifique
9-Ethylundecan-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 9-Ethylundecan-4-one depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carbonyl group plays a crucial role in these interactions, often forming hydrogen bonds or participating in nucleophilic addition reactions.
Comparaison Avec Des Composés Similaires
4-Undecanone: Similar structure but lacks the ethyl group at the 9th position.
9-Methylundecan-4-one: Similar structure with a methyl group instead of an ethyl group.
Undecan-4-one: The parent compound without any additional alkyl groups.
Uniqueness: 9-Ethylundecan-4-one is unique due to the presence of the ethyl group at the 9th position, which influences its chemical reactivity and physical properties. This structural feature can lead to different biological activities and applications compared to its analogs.
Propriétés
Numéro CAS |
54549-96-1 |
|---|---|
Formule moléculaire |
C13H26O |
Poids moléculaire |
198.34 g/mol |
Nom IUPAC |
9-ethylundecan-4-one |
InChI |
InChI=1S/C13H26O/c1-4-9-13(14)11-8-7-10-12(5-2)6-3/h12H,4-11H2,1-3H3 |
Clé InChI |
MMOKGAPHSLANOK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)CCCCC(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


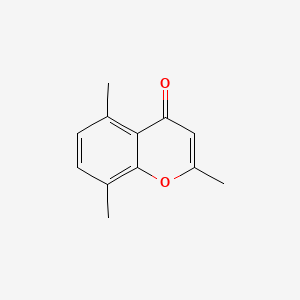
![5-[[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B13811344.png)
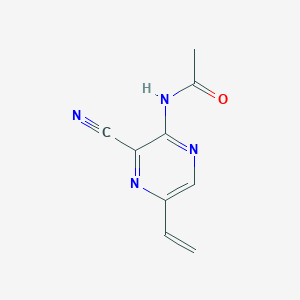
![4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]](/img/structure/B13811360.png)
